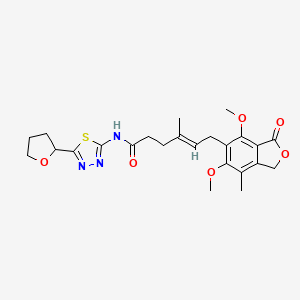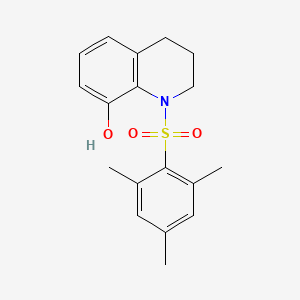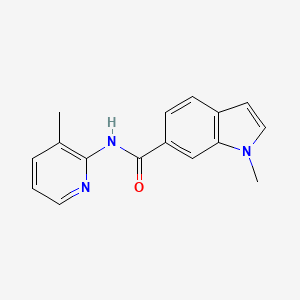![molecular formula C19H21N7O2 B15103479 N-(3-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-3-oxopropyl)pyrazine-2-carboxamide](/img/structure/B15103479.png)
N-(3-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-3-oxopropyl)pyrazine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-3-oxopropyl)pyrazine-2-carboxamide is a complex organic compound that features a triazolopyridine moiety, a piperidine ring, and a pyrazine carboxamide group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-3-oxopropyl)pyrazine-2-carboxamide typically involves multiple steps, including the formation of the triazolopyridine core, the piperidine ring, and the final coupling with pyrazine-2-carboxamide. One common method involves the use of enaminonitriles and benzohydrazides under microwave irradiation, which facilitates a transamidation mechanism followed by nucleophilic addition and condensation . This method is catalyst-free and eco-friendly, offering good yields and functional group tolerance.
Industrial Production Methods
Industrial production of this compound may involve scale-up of the aforementioned synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(3-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-3-oxopropyl)pyrazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrazine ring or the piperidine nitrogen.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
科学研究应用
N-(3-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-3-oxopropyl)pyrazine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials with specific properties, such as photoluminescence.
作用机制
The mechanism of action of N-(3-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-3-oxopropyl)pyrazine-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of kinases or other enzymes involved in signal transduction pathways, thereby modulating cellular processes and exerting therapeutic effects .
相似化合物的比较
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Known for its biological activities, including acting as RORγt inverse agonists and JAK inhibitors.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits diverse pharmacological activities, such as anticancer and antimicrobial properties.
Uniqueness
N-(3-(4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl)-3-oxopropyl)pyrazine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold in drug discovery and development.
属性
分子式 |
C19H21N7O2 |
|---|---|
分子量 |
379.4 g/mol |
IUPAC 名称 |
N-[3-oxo-3-[4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)piperidin-1-yl]propyl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C19H21N7O2/c27-17(4-7-22-19(28)15-13-20-8-9-21-15)25-11-5-14(6-12-25)18-24-23-16-3-1-2-10-26(16)18/h1-3,8-10,13-14H,4-7,11-12H2,(H,22,28) |
InChI 键 |
QKSSSVKAWVXLEF-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1C2=NN=C3N2C=CC=C3)C(=O)CCNC(=O)C4=NC=CN=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[4-(furan-2-ylcarbonyl)piperazin-1-yl]-2-[1-(1H-pyrrol-1-yl)cyclohexyl]ethanone](/img/structure/B15103400.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)acetamide](/img/structure/B15103411.png)
![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B15103417.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B15103424.png)
![N-[1-(3,4-dimethoxybenzyl)piperidin-4-yl]-3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B15103439.png)
![Dimethyl 3-methyl-5-[(morpholin-4-ylacetyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B15103444.png)

![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-{[2-(2-hydroxyethoxy)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15103454.png)
![N-{2-[(1H-indol-3-ylacetyl)amino]ethyl}-1H-indole-3-carboxamide](/img/structure/B15103462.png)

![2-[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B15103474.png)
![3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydrofuran-2-ylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15103514.png)


